2-Chloro-6-ethoxyquinoline-3-methanol
Description
Properties
IUPAC Name |
(2-chloro-6-ethoxyquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHYLIJSULORHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357714 | |
| Record name | 2-Chloro-6-ethoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333408-52-9 | |
| Record name | 2-Chloro-6-ethoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 333408-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyquinoline-3-methanol typically involves the reaction of 2-chloro-6-ethoxyquinoline with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-6-ethoxyquinoline-3-methanol can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different quinoline derivatives with altered electronic properties.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry: 2-Chloro-6-ethoxyquinoline-3-methanol is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxyquinoline-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Chloro-6-ethoxyquinoline-3-methanol
- CAS No.: 333408-52-9
- Molecular Formula: C₁₂H₁₂ClNO₂
- Molecular Weight : 237.68 g/mol
- Structural Features: A quinoline backbone substituted with chlorine at position 2, ethoxy at position 6, and a hydroxymethyl (-CH₂OH) group at position 3 (Fig. 1).
Synthesis and Applications: This compound is synthesized via reduction of the corresponding aldehyde (e.g., 2-chloro-6-ethoxyquinoline-3-carbaldehyde) using sodium borohydride or catalytic hydrogenation methods. It serves as a key intermediate in medicinal chemistry for developing antimalarial and anticancer agents due to the quinoline scaffold’s bioactivity .
Safety and Handling: Per its Material Safety Data Sheet (MSDS), it is intended for research use only. Precautions include avoiding inhalation, skin contact, and ingestion. No significant hazards are reported beyond standard laboratory safety protocols .
Comparison with Structurally Similar Quinoline Derivatives
Structural Analogues and Substituent Effects
Key Observations :
- Ethoxy vs. Methoxy: The ethoxy group in this compound increases molecular weight by ~14 g/mol compared to its methoxy analogue (223.66 vs. 237.68 g/mol).
- Hydroxymethyl vs. Phenyl: Replacing the hydroxymethyl group with a phenyl (as in 2-chloro-6-ethoxy-3-phenylquinoline) significantly increases hydrophobicity, affecting solubility and interaction with biological targets .
- Functional Group Diversity: The cyanoacrylate ester in (Z)-ethyl-3-(6-amino-2-chloroquinoline-3-yl)-2-cyanoacrylate introduces electrophilic reactivity, making it suitable for Michael addition reactions in synthetic chemistry .
Key Observations :
- Reduction Reactions: Sodium borohydride (NaBH₄) is a common reducing agent for converting aldehydes to hydroxymethyl derivatives, as seen in this compound and its methyl analogue .
- Condensation Reactions: The synthesis of imine derivatives (e.g., 3-(P-tolylimino)methyl-2-chloroquinoline-6-amine) requires acid catalysis (acetic acid) and prolonged reflux, contrasting with the rapid microwave-assisted methods used for hydroxymethyl derivatives .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The hydroxymethyl group in this compound facilitates intramolecular O–H···N hydrogen bonds, stabilizing the planar quinoline backbone. Similar interactions are observed in (2-chloro-6-methylquinolin-3-yl)methanol, where O–H···O bonds and π-π stacking contribute to crystal packing .
- Solubility: Ethoxy-substituted derivatives exhibit lower aqueous solubility compared to methoxy or hydroxymethyl analogues due to increased hydrophobicity. For example, 2-chloro-6-ethoxy-3-phenylquinoline is sparingly soluble in polar solvents .
Biological Activity
Overview
2-Chloro-6-ethoxyquinoline-3-methanol is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various scientific studies.
- Molecular Formula : C11H12ClN1O2
- Molecular Weight : 227.67 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biological pathways, influencing cellular processes like signaling and metabolism.
Key Biochemical Interactions
- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes by binding to their active sites, which can alter metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 7.812 |
| Staphylococcus aureus | 15.625 |
| Candida albicans | 31.125 |
These results suggest that the compound has broad-spectrum activity, particularly against Gram-negative bacteria like E. coli and fungi such as C. albicans .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial effects against E. coli and S. aureus. The compound exhibited an inhibition zone comparable to standard antibiotics like amoxicillin .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to bacterial topoisomerases, suggesting a mechanism for its antibacterial action .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated using predictive models, indicating low toxicity across several parameters including hepatotoxicity and mutagenicity . This aspect is crucial for its potential development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
